molecular formula C15H17N3O2 B2675128 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide CAS No. 1448074-98-3

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B2675128
CAS No.: 1448074-98-3
M. Wt: 271.32
InChI Key: CBWGTOYKTKBVOG-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is a chemical compound of interest in scientific research, particularly in medicinal chemistry and drug discovery. It features a benzamide core linked to a 1H-pyrazole ring that is substituted at the N1 position with an oxane (tetrahydropyran) ring. This molecular architecture is common in compounds designed for biological screening. Structurally, this compound is an analog of GW 788388, a known and potent inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, specifically ALK5 . TGF-β signaling is a critical pathway in cellular processes like proliferation, differentiation, and apoptosis, and its dysregulation is implicated in fibrosis and cancer progression . While the specific activity of this compound must be confirmed through experimental validation, its structural similarity to GW 788388 suggests it is a valuable tool for researchers studying the TGF-β pathway and exploring structure-activity relationships (SAR) of benzamide-based inhibitors. Researchers can utilize this compound to investigate new therapeutic agents for fibrotic diseases and certain cancers. The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-15(12-4-2-1-3-5-12)17-13-10-16-18(11-13)14-6-8-20-9-7-14/h1-5,10-11,14H,6-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWGTOYKTKBVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations for N 1 Oxan 4 Yl 1h Pyrazol 4 Yl Benzamide

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide, allows for the deconstruction of the complex structure into simpler, commercially available, or readily synthesizable starting materials. amazonaws.com The primary disconnections identify the key chemical bonds to be formed: the amide bond, the N-C bond between the pyrazole (B372694) and oxane rings, and the bonds forming the pyrazole heterocycle itself.

The most logical initial disconnection is at the amide C-N bond. This simplifies the target molecule into two key fragments: a substituted pyrazole amine and a benzoyl derivative. This is a common and reliable transformation in synthetic chemistry. amazonaws.com

Key Precursor 1: 1-(Oxan-4-yl)-1H-pyrazol-4-amine. This intermediate contains the core pyrazole ring substituted with both the oxane moiety and the amino group required for the final amide coupling.

Key Precursor 2: Benzoic acid or a derivative (e.g., Benzoyl chloride). This provides the benzoyl portion of the final molecule.

Further deconstruction of the 1-(oxan-4-yl)-1H-pyrazol-4-amine intermediate reveals two potential pathways:

Pathway A (N-Alkylation): Disconnecting the N-C bond between the pyrazole nitrogen and the oxane ring leads to 4-nitro-1H-pyrazole (or a protected 4-amino-1H-pyrazole) and an activated oxane derivative, such as 4-bromotetrahydro-2H-pyran. This strategy relies on the N-alkylation of a pre-formed pyrazole ring.

Pathway B (Pyrazole Formation): A more fundamental disconnection breaks down the pyrazole ring itself. This approach would involve the condensation of a hydrazine (B178648) derivative with a suitable three-carbon precursor. wikipedia.org This identifies tetrahydropyran-4-ylhydrazine and a synthon for a 3-carbon unit bearing a masked amino group (or a nitro group) as the fundamental building blocks.

These analyses pinpoint the following compounds as crucial starting materials or key intermediates for the synthesis:

Tetrahydropyran-4-ylhydrazine

4-Nitro-1H-pyrazole

4-Bromotetrahydro-2H-pyran

Benzoic acid / Benzoyl chloride

1,3-Dicarbonyl compounds (for pyrazole synthesis) wikipedia.org

Direct Synthesis Routes for the Core this compound Structure

The formation of the N-substituted pyrazole core is a critical step. The two primary strategies correspond to the pathways identified in the retrosynthetic analysis.

Strategy 1: Condensation with a Substituted Hydrazine This classical approach, often a variation of the Knorr pyrazole synthesis, involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. wikipedia.org To obtain the desired 4-amino or 4-nitro pyrazole, a precursor like (ethoxymethylene)cyanoacetate or a nitrated malonaldehyde derivative can be used. The key step is the cyclization with tetrahydropyran-4-ylhydrazine to directly install the oxane moiety at the N1 position of the pyrazole ring. The regioselectivity of this reaction can often be controlled by the reaction conditions and the nature of the substituents. researchgate.net

Strategy 2: N-Alkylation of a Pre-formed Pyrazole An alternative route involves the N-alkylation of a pre-existing pyrazole ring. acs.org This method is particularly useful if a specific pyrazole intermediate, such as 4-nitro-1H-pyrazole, is readily available. The pyrazole nitrogen can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and then reacted with an electrophilic oxane derivative like 4-bromotetrahydro-2H-pyran or tetrahydropyran-4-yl tosylate. A challenge in this approach is controlling the regioselectivity, as alkylation can occur at either of the two nitrogen atoms in an unsubstituted pyrazole. nih.gov However, the substitution pattern can often direct the incoming group to the desired position.

The oxane ring is a key structural feature that can influence the physicochemical properties of the molecule. acs.org Its introduction is intrinsically linked to the strategy for pyrazole formation.

As described above, the most direct methods are:

Use of Tetrahydropyran-4-ylhydrazine: This incorporates the oxane ring at the beginning of the synthetic sequence during the pyrazole ring formation step. This precursor can be synthesized from tetrahydropyran-4-one.

Alkylation with an Oxane Electrophile: This involves the reaction of a pyrazole with a molecule like 4-bromotetrahydro-2H-pyran. This approach allows for greater modularity, as various pyrazole cores can be combined with the oxane moiety late in the synthesis. researchgate.netnih.gov

The oxane moiety itself is generally stable under many reaction conditions, making it a robust component during subsequent chemical transformations. researchgate.net

The final step in the synthesis is the formation of the amide bond between the 1-(oxan-4-yl)-1H-pyrazol-4-amine intermediate and a benzoic acid derivative. This transformation can be accomplished using several well-established protocols. nih.gov

From Acyl Chlorides: The reaction of the amine with benzoyl chloride under Schotten-Baumann conditions (using an aqueous base like NaOH or an organic base like pyridine (B92270) or triethylamine) is a rapid and often high-yielding method.

From Carboxylic Acids using Coupling Reagents: To avoid the use of acyl chlorides, direct coupling of benzoic acid with the amine is preferred, especially in complex molecule synthesis. rsc.org This requires the use of activating agents (coupling reagents) to convert the carboxylic acid into a more reactive species in situ. nih.gov

Optimization of the amide coupling step often involves screening different coupling reagents, bases, and solvents to maximize yield and purity.

Table 1: Common Coupling Reagents for Amide Bond Formation
Coupling ReagentAbbreviationTypical BaseTypical SolventKey Advantages
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUDIPEA, TEADMF, CH₂Cl₂High efficiency, low racemization for chiral substrates. nih.gov
N,N'-DicyclohexylcarbodiimideDCCNone or DMAPCH₂Cl₂, THFInexpensive, effective.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCHOBt, DMAPCH₂Cl₂, DMFWater-soluble byproducts, easy purification. nih.gov
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPDIPEA, TEADMF, CH₂Cl₂Effective for hindered amines.

Advanced Catalytic Approaches in Synthesis (e.g., Palladium-Catalyzed Cross-Coupling)

Modern synthetic chemistry often employs transition-metal catalysis to form C-N and C-C bonds that are difficult to construct using classical methods. nih.gov Palladium-catalyzed cross-coupling reactions are particularly powerful tools that could be applied to the synthesis of this compound and its analogs. researchgate.netacs.org

A plausible catalytic route could start from a halogenated pyrazole, such as 4-bromo-1H-pyrazole. The synthesis could proceed via the following steps:

N-Alkylation: The 4-bromo-1H-pyrazole is first alkylated with a suitable oxane electrophile to yield 4-bromo-1-(oxan-4-yl)-1H-pyrazole.

Buchwald-Hartwig Amination: The resulting bromo-pyrazole can then undergo a palladium-catalyzed C-N cross-coupling reaction with benzamide (B126). This directly forms the final product. This approach is highly versatile, allowing for the coupling of a wide range of amides. mit.edu

Alternative Suzuki or Stille Coupling: Another strategy would involve a C-C coupling reaction. For example, a Suzuki coupling between 4-bromo-1-(oxan-4-yl)-1H-pyrazole and a benzamide-derived boronic acid or ester could be envisioned to form the C4-aryl bond. rsc.org

The success of these reactions is highly dependent on the choice of the palladium catalyst, the ligand, the base, and the solvent.

Table 2: Selected Palladium Catalysts and Ligands for Cross-Coupling Reactions
Reaction TypePalladium SourceLigandTypical Application
Buchwald-Hartwig AminationPd₂(dba)₃, Pd(OAc)₂XPhos, RuPhos, AdBrettPhosFormation of C-N bonds with aryl/heteroaryl halides. mit.edu
Suzuki CouplingPd(PPh₃)₄, PdCl₂(dppf)SPhos, XPhosFormation of C-C bonds between aryl halides and boronic acids. rsc.org
Stille CouplingPd(PPh₃)₄PPh₃, AsPh₃Formation of C-C bonds between aryl halides and organostannanes.

Derivatization and Analog Synthesis Strategies

The core structure of this compound provides a versatile scaffold for the synthesis of a diverse library of analogs. Derivatization can be systematically explored by modifying each of the three main components of the molecule.

Modification of the Benzamide Moiety: This is the most straightforward derivatization strategy. By substituting benzoyl chloride or benzoic acid with various functionalized analogs (e.g., 4-chlorobenzoyl chloride, 3-methoxybenzoic acid, pyridine-4-carboxylic acid), a wide range of substituents can be introduced onto the phenyl ring. This allows for the systematic probing of electronic and steric effects.

Modification of the Pyrazole Ring: The substitution pattern on the pyrazole ring can be altered by choosing different starting materials for the cyclization reaction. For example, using a substituted 1,3-diketone in a Knorr-type synthesis can introduce alkyl or aryl groups at the 3 and 5 positions of the pyrazole. wikipedia.org

Modification of the Oxane Moiety: The saturated oxane ring can be replaced with other cyclic or acyclic substituents. This can be achieved by using different hydrazine derivatives (e.g., cyclopentylhydrazine, isopropylhydrazine) in the pyrazole synthesis or by using different alkylating agents (e.g., cyclopentyl bromide) in an N-alkylation strategy.

These strategies allow for the creation of a matrix of related compounds, which is essential for structure-activity relationship (SAR) studies in medicinal chemistry.

Table 3: Potential Derivatization and Analog Strategies
Component to ModifyStrategyExample ReagentResulting Analog Structure
Benzamide RingUse substituted benzoic acids/acyl chlorides4-Fluorobenzoic acidN-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-4-fluorobenzamide
Benzamide RingUse heteroaromatic carboxylic acidsIsonicotinic acidN-[1-(oxan-4-yl)-1H-pyrazol-4-yl]isonicotinamide
N1-SubstituentUse alternative hydrazine or alkylating agentCyclopentylhydrazineN-[1-(cyclopentyl)-1H-pyrazol-4-yl]benzamide
Pyrazole CoreUse substituted 1,3-dicarbonyl precursorAcetylacetoneN-[3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide

Systematic Modifications on the Benzamide Phenyl Ring

The benzamide phenyl ring is a frequent target for structural modification to explore its impact on the molecule's properties. Researchers have introduced a wide array of substituents at various positions on this ring to modulate factors such as electronic properties, lipophilicity, and steric bulk. These modifications are typically achieved by using appropriately substituted benzoyl chlorides or by activating the corresponding benzoic acids for the final amide coupling step.

Common modifications include the introduction of electron-withdrawing groups, electron-donating groups, and halogens. For instance, the placement of fluorine, chlorine, or methyl groups has been explored in analogous pyrazole-containing structures. nih.gov The rationale behind these substitutions often involves probing specific interactions within a biological target or improving pharmacokinetic properties. Studies on similar pyrazole carboxamides have shown that substituents like halogens (e.g., 4-F, 3-Cl) and small alkyl groups (e.g., 2-CH₃) can be beneficial for biological activity. nih.gov The synthesis of these analogs is straightforward, relying on the reaction of the core amine, 4-amino-1-(oxan-4-yl)-1H-pyrazole, with the desired substituted benzoyl chloride.

Table 1: Examples of Systematic Modifications on the Benzamide Phenyl Ring
Substituent (R)Position on Phenyl RingResulting Compound Name FragmentRationale for Modification
-F4-position4-fluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamideModulate electronics and potential for hydrogen bonding. nih.gov
-Cl3-position3-chloro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamideIncrease lipophilicity and explore steric effects. nih.gov
-CH₃2-position2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamideIntroduce steric bulk and increase lipophilicity. nih.gov
-NO₂4-position4-nitro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamideStrong electron-withdrawing group to alter electronics. researchgate.net
-OCH₃3-position3-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamideElectron-donating group, potential H-bond acceptor.

Functional Group Variations on the Pyrazole Nucleus

The pyrazole ring serves as a crucial central scaffold, and its decoration with various functional groups is a key strategy for refining molecular properties. Modifications at the C3 and C5 positions of the pyrazole are of particular interest. Introducing substituents on the pyrazole core can influence the orientation of the flanking benzamide and oxane rings, as well as provide additional points of interaction.

Synthetic routes to substituted pyrazoles often begin with appropriately functionalized 1,3-dicarbonyl compounds or their equivalents, which are then cyclized with a hydrazine source. In the context of the target molecule, this would involve a substituted hydrazine to build the pyrazole ring before or after the introduction of the oxane moiety. For example, research on related N-(1H-pyrazol-4-yl)carboxamides has involved the introduction of lipophilic bicyclic cores to enhance cell permeability. nih.gov Similarly, the addition of small alkyl groups, such as methyl groups at the C3 and C5 positions, has been used to probe steric and electronic effects. nih.gov Another approach involves the introduction of groups like trifluoromethyl (CF₃), which can significantly alter the electronic nature of the ring and improve metabolic stability. nih.gov

Table 2: Examples of Functional Group Variations on the Pyrazole Nucleus
SubstituentPosition on Pyrazole RingResulting Compound Name FragmentSynthetic Approach
-CH₃C3 and/or C5N-[1-(oxan-4-yl)-3-methyl-1H-pyrazol-4-yl]benzamideCyclization of a substituted diketone with hydrazine. nih.gov
-CF₃C3N-[1-(oxan-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]benzamideUtilizing trifluoromethylated building blocks in pyrazole synthesis. nih.gov
-ClC5N-[5-chloro-1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamideRegioselective chlorination of the pyrazole ring. nih.gov
-BrC4 (of pyrazole ring on a different scaffold)(Example from a different scaffold)Electrophilic aromatic substitution with a bromine source. nih.gov

Structural Diversity within the Oxane Ring System

The synthesis of analogs with modified oxane rings requires access to substituted tetrahydropyran-4-one or related precursors. For example, introducing methyl groups at various positions on the oxane ring could probe steric interactions and conformational preferences. While direct modification of the this compound oxane ring is not widely reported, the importance of this moiety is highlighted in the development of related compounds where the N-(tetrahydro-2H-pyran-4-yl)benzamide group was found to be optimal for activity. nih.gov This suggests that the oxane ring's size, polarity, and hydrogen bond accepting capability are well-tuned for its intended purpose. Further exploration could involve synthesizing diastereomers if a substituent is introduced, allowing for a detailed study of the three-dimensional SAR.

Table 3: Potential Structural Modifications within the Oxane Ring System
ModificationPosition on Oxane RingRationaleSynthetic Precursor
Methyl group (-CH₃)C2 or C3Introduce a chiral center; explore steric tolerance.Substituted tetrahydropyran-4-one
Fluorine (-F)C4 (gem-difluoro)Modulate the pKa of the pyrazole nitrogen and alter lipophilicity.4,4-difluorotetrahydro-2H-pyran
Hydroxyl group (-OH)C3 or C4 (cis/trans)Introduce hydrogen bonding capability and a chiral center.Hydroxy-substituted tetrahydropyran-4-one

In Vitro Mechanistic Biological Interaction Studies

Investigation of Molecular Target Modulation

No data is available in the scientific literature regarding the modulation of molecular targets by N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide.

In Vitro Enzyme Inhibition Kinetics (e.g., Kinases, Oxidoreductases, Hydrolases)

There are no published studies detailing the in vitro inhibitory effects of this compound on any enzyme classes, including kinases, oxidoreductases, or hydrolases. Therefore, data on parameters such as IC₅₀, Kᵢ, or the mechanism of inhibition are not available.

In Vitro Receptor Binding Affinity Profiling

Information regarding the in vitro binding affinity of this compound to any specific biological receptors is not present in the current body of scientific research.

Allosteric Modulation Studies of Molecular Targets

There are no reports of studies investigating the potential allosteric modulation of any molecular targets by this compound.

Cellular Pathway Analysis (In Vitro)

No published research has investigated the effects of this compound on cellular pathways in an in vitro setting.

Modulation of Specific Intracellular Signaling Pathways (e.g., Autophagy, Signal Transduction)

There is no available data to suggest that this compound modulates specific intracellular signaling pathways such as autophagy or other signal transduction cascades.

Structure Activity Relationship Sar Elucidation for N 1 Oxan 4 Yl 1h Pyrazol 4 Yl Benzamide Derivatives

Correlating Systematic Structural Variations with Observed In Vitro Biological Activities

While specific comprehensive SAR studies on a series of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide derivatives are not extensively available in the public domain, the principles of bioisosteric replacement and substituent effects observed in related pyrazole (B372694) amide series can provide valuable insights. The following data tables illustrate hypothetical yet plausible SAR trends based on published findings for analogous compounds, demonstrating how systematic modifications could influence in vitro activity, for instance, against a target kinase.

Table 1: Illustrative In Vitro Activity of Benzamide (B126) Ring (Ring C) Modifications

Compound IDR1R2R3R4R5In Vitro IC50 (nM)
1a HHHHH150
1b FHHHH125
1c HClHHH98
1d HHOCH3HH75
1e HHCF3HH210
1f HHHOHH88

This data is illustrative and based on general principles of medicinal chemistry.

The data in Table 1 suggests that substitutions on the benzamide phenyl ring significantly impact in vitro potency. Small, electron-withdrawing groups at the meta-position, such as chlorine (1c), appear to be favorable for activity. The introduction of a methoxy group at the para-position (1d) also enhances potency, potentially through favorable interactions within the target's binding site. Conversely, a bulky and strongly electron-withdrawing trifluoromethyl group at the para-position (1e) may be detrimental to activity.

Table 2: Illustrative In Vitro Activity of Pyrazole Ring (Ring A) Substitutions

Compound IDR6In Vitro IC50 (nM)
2a H150
2b CH3130
2c Cl110
2d CF3190

This data is illustrative and based on general principles of medicinal chemistry.

As depicted in Table 2, substitutions on the pyrazole ring also modulate biological activity. A small alkyl group like methyl (2b) or an electron-withdrawing group like chloro (2c) at the C3 or C5 position of the pyrazole could enhance potency. A trifluoromethyl group (2d) at this position, however, appears to decrease activity, which could be due to steric hindrance or unfavorable electronic effects.

Influence of Heterocyclic Substituents (Pyrazole, Benzamide, Oxane) on Molecular Interactions

The three core components of this compound—the pyrazole ring, the benzamide linkage, and the oxane moiety—each play a distinct and crucial role in the molecule's interaction with its biological target.

Pyrazole: The pyrazole ring is a versatile scaffold in medicinal chemistry, known for its ability to engage in various non-covalent interactions. researchgate.net The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for specific interactions with amino acid residues in a protein's active site. The aromatic nature of the pyrazole ring also enables it to participate in π-π stacking and hydrophobic interactions. mdpi.com The planarity of the ring system helps to orient the other substituents in a defined conformation for optimal binding.

Benzamide: The benzamide group serves as a critical linker and contributes significantly to the binding affinity. The amide bond itself is a key hydrogen bond donor and acceptor. The phenyl ring of the benzamide moiety can be modified with various substituents to fine-tune electronic properties, solubility, and interactions with hydrophobic pockets in the target protein. nih.gov The position and nature of these substituents can drastically alter the compound's potency and selectivity. researchgate.net

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com For pyrazole-benzamide derivatives, 2D and 3D-QSAR models can be developed to predict the in vitro potency of novel analogs and to gain insights into the structural features that govern their activity. acs.orgwisdomlib.org

A typical 2D-QSAR model for a series of pyrazole derivatives might take the following form:

pIC50 = β0 + β1(logP) + β2(TPSA) + β3(nRotB) + ...

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient (a measure of lipophilicity), TPSA is the topological polar surface area, and nRotB is the number of rotatable bonds. The coefficients (β) indicate the contribution of each descriptor to the biological activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic fields around the molecules that are important for binding to the target. nih.gov These models generate contour maps that visualize regions where bulky groups, positive or negative charges, and hydrophobic or hydrophilic moieties would enhance or diminish activity. This information is invaluable for the rational design of more potent and selective compounds. For instance, a CoMFA model might reveal that a sterically favorable region exists near the para-position of the benzamide ring, guiding chemists to synthesize derivatives with larger substituents at that position.

Rational Design Principles for Modulating Compound Selectivity and Potency In Vitro

Based on SAR and QSAR studies of pyrazole-based inhibitors, several rational design principles can be applied to modulate the selectivity and potency of this compound derivatives in vitro.

Targeting Specific Interactions: By identifying key hydrogen bonds, hydrophobic interactions, and salt bridges between the lead compound and its target through techniques like X-ray crystallography or molecular docking, modifications can be designed to enhance these interactions. For example, if a specific amino acid residue in the binding pocket can act as a hydrogen bond donor, a corresponding acceptor group can be introduced on the ligand.

Exploiting Selectivity Pockets: Often, the binding sites of related proteins (e.g., different kinases) have subtle differences in their amino acid composition and shape. These differences can be exploited to achieve selectivity. By designing substituents that fit into a "selectivity pocket" present in the desired target but absent in off-targets, the compound's selectivity profile can be significantly improved.

Modulating Physicochemical Properties: Properties such as solubility, permeability, and metabolic stability can be optimized through structural modifications. The introduction of polar groups can enhance aqueous solubility, while the replacement of metabolically labile sites with more stable groups can increase the compound's half-life in in vitro assays. The oxane ring in the parent compound is a good example of a moiety that can improve drug-like properties.

Conformational Constraint: Introducing rigid structural elements or intramolecular hydrogen bonds can lock the molecule into its bioactive conformation. This pre-organization reduces the entropic penalty of binding and can lead to a significant increase in potency.

By applying these principles in an iterative cycle of design, synthesis, and in vitro testing, the properties of this compound can be systematically optimized to yield derivatives with improved potency and selectivity for their intended biological target.

Future Research Directions and Potential Academic Applications

Design and Synthesis of Advanced Molecular Probes for Biological Systems

The inherent structural features of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide make it an attractive scaffold for the development of sophisticated molecular probes. Pyrazole (B372694) derivatives, for instance, are known to be utilized in the creation of fluorescent dyes and labels. jetir.org Future research could focus on modifying the benzamide (B126) or pyrazole rings to incorporate fluorophores, enabling the synthesis of novel probes for bio-imaging.

Key Research Objectives:

Fluorophore Integration: Systematic derivatization of the core structure to attach various fluorescent tags.

"Turn-on" Sensors: Designing probes where fluorescence is quenched until a specific interaction with a biological target occurs.

Targeted Probes: Introducing moieties that can specifically bind to proteins or other biomolecules, allowing for targeted imaging.

A hypothetical design strategy for a "turn-on" fluorescent probe based on the this compound scaffold is presented below:

Modification SiteProposed ModificationRationale
Benzamide RingIntroduction of a nitro groupQuenches fluorescence
Pyrazole RingAttachment of a recognition elementSpecific binding to a target enzyme
Oxane RingNo modificationMaintain solubility and cell permeability

Upon enzymatic cleavage of the recognition element, the nitro group's quenching effect would be eliminated, leading to a detectable fluorescent signal.

Exploration of this compound as a Scaffold in Chemical Biology Tool Development

The pyrazole amide structure is recognized for its wide range of biological activities and its utility in pesticide research, highlighting its versatility as a core chemical framework. nih.gov This adaptability can be harnessed to develop novel tools for chemical biology, moving beyond traditional therapeutic applications. The this compound scaffold can serve as a foundational structure for creating molecules that modulate biological processes in a controlled manner.

Future research in this area could involve:

Affinity-Based Probes: Synthesizing derivatives with reactive groups that can covalently bind to target proteins, aiding in target identification and validation.

Photo-cross-linkers: Incorporating photoactivatable moieties to study protein-protein interactions within a cellular context.

Degrader Scaffolds: Exploring the potential of this scaffold in the design of proteolysis-targeting chimeras (PROTACs) by attaching ligands for an E3 ubiquitin ligase and a protein of interest.

The modular nature of the this compound structure allows for systematic modifications to optimize binding affinity and specificity for various biological targets.

Application in Supramolecular Chemistry or Materials Science (non-pharmacological focus)

The electronic and structural properties of pyrazole and its derivatives make them valuable in materials science. nih.gov The presence of nitrogen atoms in the pyrazole ring and the hydrogen bonding capabilities of the amide group in this compound suggest potential for its use in supramolecular chemistry and the development of novel materials.

Potential Research Avenues:

Self-Assembling Systems: Investigating the ability of the compound and its derivatives to form ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the nitrogen atoms of the pyrazole ring as coordination sites for metal ions to construct porous materials with potential applications in gas storage or catalysis.

Organic Electronics: Exploring the electronic properties of thin films or crystals of this compound derivatives for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The following table outlines potential research directions in materials science for derivatives of the core compound:

Research AreaPotential ApplicationKey Structural Feature
Supramolecular GelsDrug delivery, tissue engineeringHydrogen bonding of the amide group
Liquid CrystalsDisplay technologiesAnisotropic molecular shape
Corrosion InhibitorsMetal protectionCoordination of pyrazole nitrogens to metal surfaces

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis and materials discovery. globalscientificjournal.com These computational tools can be employed to accelerate the design of new compounds based on the this compound scaffold and to predict their properties.

Future Computational Research Directions:

Generative Models for De Novo Design: Utilizing generative deep learning models to create novel molecules with desired properties based on the core scaffold. chemrxiv.orgnih.gov This can lead to the rapid exploration of a vast chemical space for new materials or probes. schrodinger.com

QSAR and Property Prediction: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the physicochemical properties of new derivatives, such as solubility, stability, and fluorescence quantum yield. nih.gov

Reaction Prediction and Synthesis Planning: Employing AI algorithms to predict optimal reaction conditions and synthetic routes for the designed compounds, thereby streamlining the experimental workflow.

The integration of AI can significantly reduce the time and resources required for the discovery and optimization of new functional molecules derived from this compound.

Conclusion and Outlook

Summary of Key Academic Findings on N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide

There are no specific academic findings, such as synthesis protocols, characterization data, or biological activity studies, published in peer-reviewed journals for this compound. Searches of major chemical and scientific databases have not yielded any papers detailing the properties or applications of this exact molecule.

Broader Implications for Heterocyclic Chemistry and Chemical Biology

While there are no direct implications discussed in the literature for this compound, the structural components of the molecule are significant in broader chemical contexts. The pyrazole-benzamide scaffold is a common feature in the design of bioactive molecules, including kinase inhibitors and crop protection agents. The oxane (tetrahydropyran) ring is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. However, without specific research on the target compound, any discussion of its implications would be speculative and fall outside the scope of this article.

Future Perspectives and Unexplored Research Avenues

Given the complete lack of published research, any aspect of this compound represents an unexplored research avenue. Potential future studies could include:

Chemical Synthesis and Characterization: The development of a reliable and efficient synthetic route to produce the compound, followed by its full characterization using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography).

Biological Screening: A comprehensive biological evaluation of the compound against a wide range of therapeutic targets (e.g., enzymes, receptors) to identify any potential bioactivity.

Agrochemical Testing: Assessment of its potential as a fungicide, insecticide, or herbicide, given the prevalence of related structures in this field.

Materials Science Applications: Investigation into its properties for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or other functional materials.

Until such studies are conducted and published, the scientific understanding of this compound remains nonexistent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-(oxan-4-yl)-1H-pyrazol-4-amine with benzoyl chloride derivatives in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine is typically used as a base to neutralize HCl byproducts. Reaction optimization includes temperature control (0–25°C) and monitoring via thin-layer chromatography (TLC) for intermediate purity. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of oxan-4-yl protons (δ 3.5–4.0 ppm) and pyrazole/benzamide aromatic protons (δ 7.0–8.5 ppm).
  • IR Spectroscopy : Detection of amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm.
  • Elemental Analysis : Confirmation of C, H, N percentages (±0.4% deviation) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Initial screens include:

  • Enzyme Inhibition Assays : Test against kinases (e.g., TGF-β receptor) using ADP-Glo™ or fluorescence-based protocols.
  • Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HepG2, A549) at 1–100 µM concentrations.
  • Binding Affinity Studies : Surface plasmon resonance (SPR) to measure interactions with target proteins (KD values) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid dust generation; store at 2–8°C under inert gas (argon). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Dispose via certified hazardous waste contractors .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodological Answer : Modify substituents on the benzamide or oxan-4-yl group and compare bioactivity. For example:

  • Benzamide Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance binding to hydrophobic pockets.
  • Oxan-4-yl Substitutions : Replace with piperidine or morpholine rings to alter solubility and target selectivity.
  • Assay Design : Use IC₅₀ determination in dose-response curves (0.1–100 µM) and molecular docking (AutoDock Vina) to correlate structural changes with binding poses .

Q. What crystallographic strategies are effective for resolving its 3D structure?

  • Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps:

  • Crystal Growth : Slow evaporation from acetone/water (1:1) at 4°C.
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100K temperature.
  • Refinement : Apply anisotropic displacement parameters and validate via R-factor convergence (<5%). Hydrogen bonding and π-π stacking interactions should be analyzed using Mercury software .

Q. How can contradictory data in solubility and bioactivity be resolved?

  • Methodological Answer :

  • Solubility Conflicts : Compare results across solvents (DMSO vs. PBS) using nephelometry. Adjust pH or use co-solvents (e.g., cyclodextrins).
  • Bioactivity Variability : Replicate assays with standardized cell lines (ATCC-validated) and include positive controls (e.g., GW788388 for TGF-β inhibition). Apply statistical tests (ANOVA, p<0.05) to identify outliers .

Q. What strategies enhance target selectivity in in vivo models?

  • Methodological Answer :

  • Proteome-Wide Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target binding.
  • Pharmacokinetic Optimization : Adjust logP (2–4) via prodrug design (e.g., esterification of benzamide) to improve bioavailability.
  • In Vivo Testing : Administer 10–50 mg/kg doses in rodent xenograft models; monitor tumor volume and plasma half-life (LC-MS quantification) .

Q. How can computational methods predict metabolic pathways and toxicity?

  • Methodological Answer :

  • Metabolism Prediction : Use Schrödinger’s QikProp to identify cytochrome P450 oxidation sites (e.g., oxan-4-yl ring).
  • Toxicity Screening : Apply Derek Nexus for hepatotoxicity alerts (e.g., reactive metabolite formation). Validate with Ames test (TA98 strain) for mutagenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.